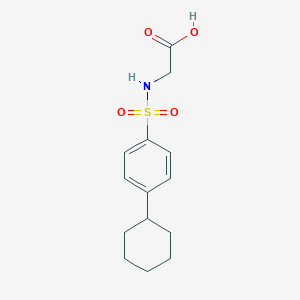

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Cyclohexylbenzenesulfonamido)acetic acid is an organic compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is also known by its IUPAC name, {[(4-cyclohexylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) .Applications De Recherche Scientifique

Radical Chlorination and Synthesis

N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic or benzylic carbon. It's synthesized by treating N-cyclohexylbenzenesulfonamide with sodium hypochlorite and glacial acetic acid, demonstrating a method for preparing N-cyclohexylbenzenesulfonamide derivatives with potential applications in organic synthesis (Maynard, 2001).

Synthesis of Biaryl Sulfonamides

A study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions was reported, highlighting the transformation of 4-cyanobenzenesulfonamides into 1,2,4-oxadiazoles via cyclization, underscoring the utility of sulfonamide derivatives in creating complex heterocyclic structures (Dosa, Daniels, & Gütschow, 2011).

Ozonation of Artificial Sweeteners

Research into the ozonation of artificial sweeteners cyclamate and acesulfame revealed that oxidation primarily occurs at the carbon atom connected to the sulfonamide moiety, leading to the formation of various oxidation products. This study provides insights into the environmental fate of sulfonamide derivatives (Scheurer et al., 2012).

Glacial Acetic Acid-Assisted Synthesis

A one-pot synthesis method using glacial acetic acid was developed for creating diverse octahydroacridin-4-methylbenzenesulfonamide scaffolds, showcasing the versatility of sulfonamide derivatives in multicomponent condensation reactions (Maheswari, Sivaguru, Małecki, & Lalitha, 2018).

Lossen Rearrangement

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement was demonstrated, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This illustrates the role of sulfonamide derivatives in facilitating complex organic transformations (Thalluri, Manne, Dev, & Mandal, 2014).

Mécanisme D'action

Target of Action

It is known that sulfonamide drugs, which share a similar functional group, often target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamide drugs are known to inhibit their target enzymes by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .

Biochemical Pathways

Based on the known targets of sulfonamide drugs, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .

Result of Action

Based on the known effects of sulfonamide drugs, it can be inferred that the compound may lead to changes in fluid balance and folate synthesis .

Propriétés

IUPAC Name |

2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHJVTXFWWPGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloropyridin-3-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B498467.png)

![2-({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498468.png)

![2-[(Phenylsulfonyl)methyl]-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498470.png)

![2-{[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498471.png)

![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498472.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B498474.png)

![2-[(1,1-Dioxido-1-benzothien-3-yl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B498475.png)

![2-{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B498478.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498479.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498480.png)

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)